molecular formula C9H8O3 B1583207 6-Methoxyphthalide CAS No. 4741-63-3

6-Methoxyphthalide

Cat. No. B1583207
CAS RN: 4741-63-3
M. Wt: 164.16 g/mol
InChI Key: YEGQYRDJSUITQT-UHFFFAOYSA-N
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Description

6-Methoxyphthalide is a natural compound that belongs to the class of phthalides. It is found in various plants such as celery, lovage, and parsley. The compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Inhibitory Activities

6-Methoxyphthalide exhibits inhibitory activities in various biological processes. For instance, compounds including 6-methoxyphthalide isolated from Pittosporum illicioides var. illicioides demonstrated inhibition of superoxide anion generation and elastase release by human neutrophils, suggesting potential anti-inflammatory applications (Chou et al., 2008).

Synthetic Applications

6-Methoxyphthalide has been employed in the synthesis of various organic compounds. A study detailed the aluminium chloride mediated conversion of 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, demonstrating its role in synthetic chemistry (Mali & Babu, 2013).

Anticorrosive Properties

Investigations have been conducted into the corrosion inhibition behavior of hydrazone derivatives, including compounds with 6-methoxynaphthalen-2-yl groups. These studies reveal that these compounds, like 6-methoxyphthalide, can significantly inhibit corrosion in metals, indicating their potential in industrial applications (Chafiq et al., 2020).

Pharmacological Potential

6-Methoxyphthalide and its derivatives have been studied for their potential in pharmacology. For example, derivatives of 2-phenylnaphthalenes, synthesized from methoxy-2-phenylnaphthalenes, exhibited cytotoxicity against cancer cells, indicating the potential of 6-methoxyphthalide derivatives in cancer research (Chang et al., 2015).

properties

IUPAC Name

6-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQYRDJSUITQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317624
Record name 6-Methoxyphthalide
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyphthalide

CAS RN

4741-63-3
Record name 6-Methoxyphthalide
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Record name 6-Methoxyphthalide
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Record name 6-Methoxyphthalide
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Record name 6-METHOXYPHTHALIDE
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Synthesis routes and methods I

Procedure details

A mixture of 20 g (131 mmol) of 3-methoxybenzoic acid, 13 ml (160 mmol) of 37% strength formalin soln., 16 ml (162 mmol) of 37% strength HCl and 150 ml of 100% strength acetic acid is heated to 90° C., while stirring. After a clear solution has formed, the stirrer is switched off and the mixture is left at this temperature for 14 hours. The acetic acid is stripped off at 80° C. in vacuo, the residue is taken up in 150 ml of toluene and the mixture is concentrated to 80 ml. The 80° C. hot solution is washed with 40 ml portions of 20% strength Na2SO4 solution until the pH of the aqueous solution is alkaline, and is then washed with 40 ml of H2O. After addition of 6 ml of morpholine, the organic phase is stirred at 80° C. for 2 h and then washed with 50 ml portions of 10% strength H2SO4 until the aqueous phase is acidic, and twice with 50 ml of H2O each time. For crystallization of the product, the mixture is concentrated to 50 ml, a seed crystal is added if necessary, and the mixture is stirred until it has cooled to room temperature. The product is obtained by filtering off in the form of white crystals.
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20 g
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150 mL
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Synthesis routes and methods II

Procedure details

Formaldehyde 48% v/v (65 ml, 0.86 moles) under stirring, then 3-methoxy-benzoic acid (100 g, 0.66 moles) were added to concentrated HCl (1 l) and the mixture was heated at 100° C. by checking the development of gas for 30 minutes. The cooling of the mixture brought to the formation of a precipitate which was filtered and put aside, while the mixture was washed with water, then with 5% NaOH. The new precipitate was extracted twice with CH2Cl2, the extract was anhydrified, concentrated, joined to the previously filtered solid, and both were dissolved in CH2Cl2 and treated with diethylamine (120 ml, 1.15 moles). After 24 hours it was extracted with 10% HCl and the phases were separated with CH2Cl2. The organic phase was washed with 10% NaOH, decoloured with charcoal, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated, under stirring, with 10% HCl for 30 minutes. The organic phase was washed with water, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated with 10% NaOH under stirring for 30 minutes. The organic phase was washed with water, dried and concentrated to give a solid which was crystallised from aqueous CH3OH. The filtrate was dried at 50° C. on P2O5, then crystallised again from aqueous CH3OH to give 35.28 g of the title compound (yield: 32%).
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1 L
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120 mL
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Yield
32%

Synthesis routes and methods III

Procedure details

Concentrated HCl (1l) was added with 40% w/v formaldehyde (65 ml, 0.86 mole) under vigorous stirring, then with 3-methoxybenzoic acid (100 g, 0.66 mole) and the mixture was heated to 100° C. controlling the generation of gas, for 30 minutes. The cooling of the mixture yielded a precipitate which was filtered and stored, while the mixture was washed with water, then with 5% NaOH. The new precipitate was twice extracted with CH2Cl2, the extract anhydrified, concentrated, joined to the previously filtered solid and both were dissolved in CH2Cl2 and treated with diethylamine (120 ml, 1.15 moles). After 24 hours it was extracted with 10% HCl and the phases were separated and extracted with CH2Cl2. The organic phase was washed with 10% NaOH, discoloured with charcoal, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated, under stirring, with 10% HCl for 30 minutes. The organic phase was washed with water, anhydrified and dried. The residue was dissolved in CH2Cl2 and treated with 10% NaOH under stirring for 30 minutes. The organic phase was washed with water, anhydrified and concentrated to give a solid which was crystallised from CH3OH/H2O 65:35 and dried at 50° C. over P2O5, then crystallised again from CH3OH/H2O 6:4 to give 35.28 g of the title compound (yield: 32%). m.p.: 115-117° C.
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65 mL
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100 g
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120 mL
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Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
TH Chou, IS Chen, TL Hwang, TC Wang… - Journal of natural …, 2008 - ACS Publications
… (16) The structure of 1 was thus elucidated as (S)-3-ethyl-7-hydroxy-6-methoxyphthalide. This structure was supported by 1 H− 1 H COSY and NOESY experiments, and 13 C NMR …
Number of citations: 46 pubs.acs.org
C Chen, RL Yang - Brazilian Journal of Medical and Biological …, 2013 - SciELO Brasil
… In our study, MP [4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide] was obtained from liquid culture of endophytic Pestalotiopsis photiniaeisolated from the Chinese plant …
Number of citations: 21 www.scielo.br
N Tsunoda, H Yoshimura - Xenobiotica, 1981 - Taylor & Francis
… metabolites were isolated and identitied as 7-hydrox>-6-methoxyphthalide (hlA-I) and 6-… were identical to those of 7-hydrosy-6-methoxyphthalide described by King et id. (1970). LJ.v. …
Number of citations: 35 www.tandfonline.com
MC Hung, SP Huang, TL Hwang, IS Chen… - 2015 台灣藥學年會暨 …, 2015 - ir.cnu.edu.tw
Pittosporum illicioides var. illicioides is an evergreen shrub, distributed throughout China and Taiwan. Phthalides, carotenoids, tritepenoid saponins, sesquiterpene glycosides, and their …
Number of citations: 0 ir.cnu.edu.tw
C Chen, SY Hu, DQ Luo, SY Zhu… - Oncology …, 2013 - spandidos-publications.com
… 4-(3',3'-Dimethylallyloxy)-5-methyl-6-methoxyphthalide (DMMP) has previously been isolated from the endophytic fungus Pestalotiopsis photiniae. Although the cytotoxic activities of …
Number of citations: 22 www.spandidos-publications.com
RRM Paterson, MSJ Simmonds, WM Blaney - Journal of invertebrate …, 1987 - Elsevier
… since the metabolic profiles differ only by metabolite E and 3,5-dimethyl-6methoxyphthalide, … on days 1 and 5 might be caused by metabolite E and/or 3,5-dimethyl-6-methoxyphthalide …
Number of citations: 65 www.sciencedirect.com
EM Cabutaje, K Ueno, K Osaki-Oka, K Kido… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
… cepae (IC50=83.6 ppm) (509.8 µM) and for 6-methoxyphthalide against Fusarium verticillioides (IC50=79.8 ppm) (486.6 µM). All compounds did not exhibit strong inhibitory activity on …
Number of citations: 0 www.jstage.jst.go.jp
R Russell, M Paterson, C Kemmelmeier - Journal of Chromatography A, 1989 - Elsevier
Purified extracts of four Penicillium strains which were active against the insect pest Spodoptera littoralis were analysed by gradient high-performance liquid chromatography (HPLC) for …
Number of citations: 22 www.sciencedirect.com
WR Vaughan, SL Baird Jr - Journal of the American Chemical …, 1946 - ACS Publications
… It was thought that the Kharaschprocedure might be used to chlorinate 6-methoxyphthalide, but nuclear chlorination appeared to take place even under the mildest conditions when the …
Number of citations: 12 pubs.acs.org
M ALLEN, AL Promislow, RY Moir - The Journal of Organic …, 1961 - ACS Publications
… compound was 4-bromo-5-hydroxy-6-methoxyphthalide (XII), as it had the correct analyses, formed a monoacetate, showed theO—H stretching band in the infrared, gave 4-…
Number of citations: 4 pubs.acs.org

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